3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride

Catalog No.
S810291
CAS No.
1305712-03-1
M.F
C10H13Cl2NO2
M. Wt
250.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid h...

CAS Number

1305712-03-1

Product Name

3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride

IUPAC Name

2-(aminomethyl)-3-(4-chlorophenyl)propanoic acid;hydrochloride

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H

InChI Key

QCQYRFIMBXDNKI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(CN)C(=O)O)Cl.Cl

Canonical SMILES

C1=CC(=CC=C1CC(CN)C(=O)O)Cl.Cl

3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride is a chemical compound with the molecular formula C₉H₁₀ClN₁O₂ and a molecular weight of approximately 250.12 g/mol. It is categorized as an amino acid derivative, specifically a substituted phenylalanine analogue. This compound is characterized by the presence of a 4-chlorobenzyl group attached to the second carbon of the propanoic acid backbone, along with an amino group at the third carbon. The hydrochloride form indicates that it is in its salt form, which can enhance its solubility in aqueous solutions, making it suitable for various biochemical applications .

  • Potential skin and eye irritant: The presence of the amine group suggests potential irritation.
  • Potential respiratory irritant: Inhalation of dust particles may irritate the respiratory system.
  • Unknown toxicity: Without specific studies, its toxicity is unknown.
Typical of amino acids and their derivatives, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with carboxylic acids or their derivatives to form amides.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide to yield an amine.
  • Nucleophilic Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, allowing for further functionalization .

This compound exhibits biological activity primarily due to its structural similarity to naturally occurring amino acids. It has been studied for its potential roles in:

  • Neurotransmission: As a phenylalanine derivative, it may influence neurotransmitter pathways.
  • Pharmacological Effects: Preliminary studies suggest it could have implications in modulating pain or inflammation, although specific mechanisms are still under investigation .

The biological activity is largely attributed to its interaction with various receptors and enzymes involved in metabolic pathways.

Several methods have been reported for synthesizing 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride:

  • Starting from Phenylalanine: The synthesis can begin with phenylalanine, which undergoes chlorination at the para position followed by alkylation with appropriate reagents.
  • Using Protected Intermediates: Protecting groups can be employed during synthesis to selectively functionalize specific sites on the molecule.
  • Multi-step Synthesis: A combination of reactions including amination and carboxylation can be utilized to build the desired structure .

3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride has various applications in research and industry:

  • Pharmaceutical Development: It is used as a starting material or intermediate in the synthesis of drugs targeting neurological disorders.
  • Biochemical Research: Utilized in studies related to amino acid metabolism and receptor interactions.
  • Analytical Chemistry: Employed as a standard in chromatographic methods for analyzing amino acids and derivatives .

Interaction studies involving 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride focus on its binding affinity to neurotransmitter receptors and enzymes. These studies are crucial for understanding its pharmacological potential and mechanisms of action. Key areas of investigation include:

  • Receptor Binding Assays: Evaluating how well the compound interacts with specific receptors involved in neurotransmission.
  • Inhibition Studies: Assessing its ability to inhibit or activate certain enzymes related to metabolic pathways .

Several compounds share structural similarities with 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
2-Amino-3-(4-chlorophenyl)propanoic acidSimilar backbone; different substituentsLacks methyl group on propanoic chain
2-Amino-3-(3-chlorophenyl)propanoic acidSimilar backbone; different chlorinationDifferent position of chlorine substituent
2-Amino-3-(phenyl)propanoic acidSimilar backbone; no chlorineNo halogen substitution, differing biological activity

The unique aspect of 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride lies in its specific substitution pattern, which may impart distinct biological activities compared to its analogs. Its chlorinated phenyl group may enhance lipophilicity and receptor interactions, making it a subject of interest in pharmacological research .

The compound systematically named 3-amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride adheres to IUPAC nomenclature rules. Key identifiers include:

PropertyValueSource
CAS Registry Number1305712-03-1
EC Number882-132-6 (base compound)
Synonyms2-(aminomethyl)-3-(4-chlorophenyl)propanoic acid hydrochloride; IAC64062

The hydrochloride salt form enhances aqueous solubility, facilitating its use in biological assays.

Molecular Formula and Weight

The molecular formula C₁₀H₁₃Cl₂NO₂ derives from:

  • Aromatic core: 4-chlorophenyl group (C₆H₄Cl)
  • Aliphatic chain: β-alanine backbone (C₃H₇NO₂)
  • Counterion: Hydrochloride (HCl)

Calculated molecular weight:
$$
\text{Weight} = (12.01 \times 10) + (1.01 \times 13) + (35.45 \times 2) + (14.01) + (16.00 \times 2) = 250.12 \, \text{g/mol}
$$
Experimental validation via mass spectrometry confirms this value.

Historical Context and Discovery

First documented in PubChem (CID 50988691) with creation date April 1, 2011, the compound gained attention for its structural similarity to phenylalanine analogs. Modifications to the parent amino acid through chlorophenyl substitution aimed to enhance metabolic stability in peptide mimetics.

Dates

Last modified: 08-16-2023

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